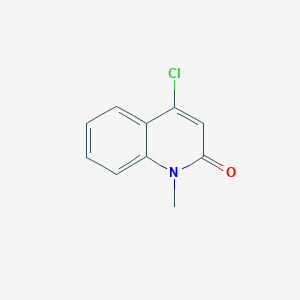

4-chloro-1-methylquinolin-2(1H)-one

Description

The exact mass of the compound 4-chloro-1-methylquinolin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39972. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-chloro-1-methylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1-methylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-12-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBIIUKJSLGVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=CC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284965 | |

| Record name | 4-Chloro-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32262-17-2 | |

| Record name | 32262-17-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-1-methylquinolin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 4-chloro-1-methylquinolin-2(1H)-one

An In-depth Technical Guide to the Synthesis and Characterization of 4-chloro-1-methylquinolin-2(1H)-one

Abstract: This technical guide provides a comprehensive overview of the , a key heterocyclic intermediate in the development of novel pharmaceutical agents and functional materials. The document details a reliable, field-proven synthetic methodology, explains the underlying reaction mechanisms, and presents a full suite of analytical techniques for structural elucidation and purity confirmation. This guide is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Introduction: The Quinolinone Scaffold

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] The introduction of a chlorine atom at the 4-position, coupled with N-methylation, yields 4-chloro-1-methylquinolin-2(1H)-one (1). This modification transforms the molecule into a versatile synthetic intermediate. The chloro group at the C4 position is an excellent leaving group, making it susceptible to nucleophilic substitution reactions, thereby providing a gateway to a diverse range of 4-substituted quinolinone derivatives.[2][3]

Strategic Synthesis of 4-chloro-1-methylquinolin-2(1H)-one

The most efficient and widely adopted strategy for synthesizing the target compound involves a two-step sequence starting from the commercially available 4-hydroxy-1-methylquinolin-2(1H)-one. This approach is favored due to its high yields and operational simplicity.

-

Starting Material: 4-hydroxy-1-methylquinolin-2(1H)-one (2) serves as the direct precursor.[4]

-

Chlorination: The critical transformation is the conversion of the C4-hydroxyl group into a chloro group. This is effectively achieved using a chlorinating agent, with the Vilsmeier-Haack reaction conditions (using phosphoryl chloride and N,N-dimethylformamide) being a robust and reliable method.[5][6]

Sources

- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxy-1-methylquinolin-2(1H)-one 98% | CAS: 1677-46-9 | AChemBlock [achemblock.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. chemijournal.com [chemijournal.com]

physicochemical properties of 4-chloro-1-methylquinolin-2(1H)-one

An In-Depth Technical Guide to the Physicochemical Properties of 4-chloro-1-methylquinolin-2(1H)-one

Abstract

4-chloro-1-methylquinolin-2(1H)-one is a heterocyclic compound built upon the quinolin-2-one scaffold, a core structure prevalent in numerous biologically active molecules and pharmaceutical agents.[1] Its significance in medicinal chemistry primarily stems from its role as a versatile synthetic intermediate. The presence of a chlorine atom at the C4-position provides a reactive handle for nucleophilic substitution, enabling the synthesis of diverse libraries of 4-substituted quinolinone derivatives for drug discovery campaigns.[2][3] Furthermore, the N-methyl group modifies the molecule's polarity, solubility, and metabolic profile compared to its unsubstituted counterpart. This guide provides a comprehensive analysis of the core , offering both established data for related structures and validated experimental protocols for its precise characterization. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound for its effective application in synthesis and pharmaceutical development.

Introduction to the Quinolin-2-one Scaffold

The quinolinone ring system is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][4] The functionalization of this core structure allows for the fine-tuning of its pharmacological and pharmacokinetic profiles. 4-chloro-1-methylquinolin-2(1H)-one serves as a key building block in this context. The electrophilic nature of the C4 carbon, activated by the adjacent lactam moiety and the chlorine leaving group, makes it an ideal site for introducing new functional groups to explore structure-activity relationships (SAR).[2] Understanding its fundamental physicochemical properties is therefore the first critical step in its rational use for the development of novel therapeutic agents.

Core Molecular and Physicochemical Properties

The physicochemical properties of a compound are paramount as they dictate its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The key properties for 4-chloro-1-methylquinolin-2(1H)-one are summarized below.

| Property | Value / Expected Value | Rationale & Comparative Insights |

| Molecular Formula | C₁₀H₈ClNO | Calculated from structure. |

| Molecular Weight | 193.63 g/mol | Calculated from molecular formula. |

| Appearance | White to off-white crystalline solid | Expected based on related quinolinone structures which are typically solids at room temperature.[5][6] |

| Melting Point (Mp) | Experimentally Determined | The melting point is a critical indicator of purity. For the related compound 4-hydroxy-1-methyl-2(1H)-quinolone, the melting point is 269-271 °C.[7] The absence of the hydroxyl group's hydrogen bonding in the target compound may lead to a lower melting point. Precise determination via Differential Scanning Calorimetry (DSC) is required. |

| Boiling Point (Bp) | Decomposes before boiling | As a complex heterocyclic solid with a relatively high melting point, significant thermal decomposition is expected before a boiling point is reached at atmospheric pressure. |

| Solubility | Low in water; Soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform) | The planar, aromatic structure and chloro-substituent contribute to its lipophilicity. The N-methylation removes the N-H proton, eliminating its hydrogen bond donating ability but potentially disrupting crystal packing, which can sometimes slightly improve solubility over the N-H analog. |

| pKa | Non-ionizable under physiological pH | The lactam nitrogen is non-basic due to delocalization of its lone pair into the carbonyl group. The carbonyl oxygen is weakly basic and would only be protonated under strongly acidic conditions. |

| logP (Octanol/Water) | Predicted ~2.0-2.5 | The logP value is a crucial measure of lipophilicity for predicting drug absorption and distribution. The parent compound, 4-chloroquinoline, has a calculated XLogP3 of 2.6. The addition of the N-methyl and oxo groups will modulate this value. Experimental determination is essential for drug development programs. |

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is the bedrock of chemical research. The following spectroscopic techniques are essential for verifying the identity and purity of 4-chloro-1-methylquinolin-2(1H)-one.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the N-methyl group (N-CH₃) around δ 3.5-3.8 ppm, a singlet for the vinyl proton at C3 around δ 6.2-6.5 ppm, and a series of multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the benzo-fused ring.

-

¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a downfield signal for the lactam carbonyl carbon (C=O) around δ 160-165 ppm.[8] The carbon bearing the chlorine (C4) and the adjacent C4a will also be prominent in the aromatic region. The N-methyl carbon will appear as an upfield signal around δ 29-35 ppm.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum will be a strong, sharp absorption band corresponding to the C=O stretching vibration of the cyclic amide (lactam) group, typically appearing in the range of 1650-1670 cm⁻¹.[4][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for a monochlorinated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 intensity ratio, which is definitive for the presence of a single chlorine atom.

Experimental Protocols for Physicochemical Property Determination

As a Senior Application Scientist, I emphasize that theoretical predictions must be validated by robust experimental data. The following protocols represent the gold standard for characterizing key physicochemical properties.

Workflow for Core Property Determination

The following diagram illustrates a validated workflow for the systematic characterization of a new chemical entity like 4-chloro-1-methylquinolin-2(1H)-one.

Caption: Experimental workflow for physicochemical characterization.

Protocol 4.1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Rationale: DSC provides a highly accurate melting point (Tₘ) and can also reveal information about sample purity, polymorphism, and thermal stability. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

-

Methodology:

-

Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

-

Crimp the pan to enclose the sample. An empty, crimped pan is used as the reference.

-

Place both pans into the DSC cell.

-

Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min, from ambient temperature to a temperature well above the expected melting point.

-

The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.

-

Protocol 4.2: Determination of Aqueous Solubility (Shake-Flask Method, OECD 105)

-

Rationale: This method is the benchmark for determining the saturation solubility of a compound in water, a critical parameter for predicting oral bioavailability.

-

Methodology:

-

Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 PBS) in a glass vial.

-

Seal the vial and agitate it at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This is typically achieved by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, against a standard curve.

-

Protocol 4.3: Determination of logP (Shake-Flask Method, OECD 107)

-

Rationale: The n-octanol/water partition coefficient (logP) is the industry standard for measuring lipophilicity, which governs membrane permeability and protein binding.

-

Methodology:

-

Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol).

-

Add a known volume of this stock solution to a vessel containing pre-saturated n-octanol and pre-saturated water.

-

Seal the vessel and shake vigorously to partition the compound between the two immiscible phases. Agitate for several hours at a constant temperature to reach equilibrium.

-

Centrifuge the vessel to ensure complete separation of the two phases.

-

Carefully sample both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculate P as [Concentration in Octanol] / [Concentration in Water]. The logP is the base-10 logarithm of P.

-

Chemical Reactivity and Stability

The primary utility of 4-chloro-1-methylquinolin-2(1H)-one in synthesis is dictated by the reactivity of the C4-Cl bond.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is an excellent leaving group in SNAr reactions. This position is readily attacked by a wide range of nucleophiles, including amines, thiols, alkoxides, and azide ions, to yield diverse 4-substituted derivatives.[2][3] This reactivity is the cornerstone of its use as a scaffold for building chemical libraries.

Caption: General reaction scheme for nucleophilic substitution at C4.

-

Stability: The compound is expected to be stable under standard laboratory storage conditions (cool, dry, dark). It may be sensitive to strong bases, which could promote hydrolysis of the C-Cl bond, and prolonged exposure to UV light, which could cause degradation. A formal stability study in solution (e.g., in DMSO at -20°C) is recommended for compounds intended for high-throughput screening libraries.

References

-

Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1239. [Link]

-

Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. [Link]

-

Jampilek, J., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. National Institutes of Health (NIH). [Link]

-

Wyrębek, B., & Suwiński, J. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163. [Link]

-

Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

-

Kassem, M. G., et al. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. ResearchGate. [Link]

-

Li, W., et al. (2018). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic Chemistry Frontiers. [Link]

-

Kassem, M. G., et al. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. National Institutes of Health (NIH). [Link]

-

PubChem. (n.d.). 4-Chloroquinoline. National Institutes of Health (NIH). [Link]

-

Aly, A. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 4-羟基-N-甲基-2-喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones | MDPI [mdpi.com]

- 9. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

4-chloro-1-methylquinolin-2(1H)-one reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 4-chloro-1-methylquinolin-2(1H)-one with Nucleophiles

Authored by: Gemini, Senior Application Scientist

Abstract

4-chloro-1-methylquinolin-2(1H)-one is a pivotal heterocyclic scaffold in contemporary drug discovery and organic synthesis. Its strategic importance lies in the electrophilic nature of the C4 position, which is readily susceptible to nucleophilic attack. This guide provides a comprehensive exploration of the reactivity of 4-chloro-1-methylquinolin-2(1H)-one with a diverse range of nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the application of modern catalytic systems to expand its synthetic utility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Quinolinone Core and the Significance of the C4 Position

The quinolin-2(1H)-one framework is a privileged scaffold found in numerous biologically active compounds and natural products. The introduction of a methyl group at the N1 position and a chlorine atom at the C4 position endows the molecule, 4-chloro-1-methylquinolin-2(1H)-one, with a unique reactivity profile. The chlorine atom at C4 serves as an excellent leaving group, activated by the electron-withdrawing character of the fused pyridinone ring system.[1][2] This activation makes the C4 carbon highly electrophilic and prone to undergo nucleophilic aromatic substitution (SNAr), providing a gateway to a vast array of 4-substituted-1-methylquinolin-2(1H)-one derivatives.[1][3] Understanding and controlling the reactivity at this position is paramount for its effective use in synthetic campaigns.

Synthesis of the Starting Material: 4-chloro-1-methylquinolin-2(1H)-one

The precursor, 4-hydroxy-1-methylquinolin-2(1H)-one, is commercially available or can be synthesized through various established methods, such as the cyclization of N-methylaniline with malonic acid derivatives.[4][5][6] The transformation to the target 4-chloro derivative is typically achieved through chlorination using standard reagents like phosphoryl chloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to ensure complete conversion.[7][8]

Workflow for the Synthesis of 4-chloro-1-methylquinolin-2(1H)-one

Caption: Synthesis of the target compound from its 4-hydroxy precursor.

The SNAr Mechanism: A Mechanistic Overview

The reaction of 4-chloro-1-methylquinolin-2(1H)-one with nucleophiles predominantly follows the nucleophilic aromatic substitution (SNAr) mechanism.[1][9] This process is distinct from SN1 and SN2 reactions and involves a two-step addition-elimination sequence.

-

Addition: The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the quinolinone ring is temporarily disrupted in this step.[1][9]

-

Elimination: The aromaticity is restored by the departure of the chloride leaving group, yielding the final substituted product.

The stability of the Meisenheimer intermediate is a key factor influencing the reaction rate. The negative charge is effectively delocalized across the electron-withdrawing quinolinone system, particularly involving the ring nitrogen and the carbonyl oxygen, which facilitates the reaction at the C4 position.[1][3]

Caption: The general SNAr mechanism at the C4 position.

Reactivity with N-Nucleophiles

The construction of carbon-nitrogen bonds is a cornerstone of medicinal chemistry, and 4-chloro-1-methylquinolin-2(1H)-one is an excellent substrate for this purpose.[10]

Amination with Primary and Secondary Amines

Reactions with a wide variety of primary and secondary alkyl and aryl amines proceed readily, often under thermal conditions, to yield the corresponding 4-amino-1-methylquinolin-2(1H)-one derivatives.[11][12] These reactions are typically conducted in a polar aprotic solvent like DMF or DMSO, or by simply heating the chloroquinoline with an excess of the amine.[11]

Buchwald-Hartwig Amination

For less reactive amines or for reactions requiring milder conditions, the palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative.[13][14] This cross-coupling reaction allows for the formation of C-N bonds with a broad range of amines and offers excellent functional group tolerance.[15] The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the product and regenerate the catalyst.[14]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Other N-Nucleophiles

The substrate also reacts efficiently with other nitrogen nucleophiles. For instance, reaction with sodium azide in DMF yields the 4-azido derivative, a versatile intermediate that can be reduced to the 4-amino compound or used in click chemistry.[7][8] Similarly, hydrazinolysis with hydrazine hydrate produces the 4-hydrazinyl derivative.[7][8][16]

Reactivity with O-Nucleophiles

Displacement of the C4-chloro group with oxygen nucleophiles provides access to 4-hydroxy and 4-alkoxy derivatives.

-

Hydrolysis: Reaction with aqueous acid or base leads to the hydrolysis of the chloro group, yielding 4-hydroxy-1-methylquinolin-2(1H)-one.[7][8] This reaction is essentially the reverse of the chlorination step used in its synthesis.

-

Alkoxylation: Treatment with sodium alkoxides (NaOR) in the corresponding alcohol solvent (ROH) smoothly provides 4-alkoxy-1-methylquinolin-2(1H)-one derivatives. These reactions typically proceed under reflux conditions.

Reactivity with S-Nucleophiles

The synthesis of 4-thio-substituted quinolinones is readily achieved through the reaction with sulfur nucleophiles.

-

Thiolation: Reaction with thiols (RSH) in the presence of a base like sodium ethoxide or potassium carbonate affords the corresponding 4-alkylthio or 4-arylthio ethers.[8]

-

Reaction with Thiourea: Fusion of 4-chloro-1-methylquinolin-2(1H)-one with thiourea, followed by alkaline workup and acidification, is an effective method to introduce an unsubstituted sulfanyl group (-SH) at the C4 position.[7][8]

Summary of Reactivity

The following table summarizes the typical reactions of 4-chloro-1-methylquinolin-2(1H)-one with various nucleophiles.

| Nucleophile Class | Reagent Example | Product Type | Typical Conditions |

| N-Nucleophiles | RNH₂, R₂NH | 4-Aminoquinolinone | Heat in polar solvent (e.g., DMF) or neat |

| Sodium Azide (NaN₃) | 4-Azidoquinolinone | DMF, heat | |

| Hydrazine (N₂H₄) | 4-Hydrazinylquinolinone | Ethanol, reflux | |

| O-Nucleophiles | H₂O / H⁺ or OH⁻ | 4-Hydroxyquinolinone | Aqueous acid/base, heat |

| Sodium Alkoxide (NaOR) | 4-Alkoxyquinolinone | Corresponding alcohol, reflux | |

| S-Nucleophiles | Thiol (RSH) + Base | 4-(Alkyl/Aryl)thioquinolinone | Ethanol, reflux |

| Thiourea then H₃O⁺ | 4-Sulfanylquinolinone | Fusion (170-190 °C), then acidic workup |

Experimental Protocols

The following protocols are provided as representative examples and may require optimization based on the specific substrate and nucleophile used.

Protocol 1: General Procedure for Amination (SNAr)

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-1-methylquinolin-2(1H)-one (1.0 mmol).

-

Reagents: Add the desired amine (2.0-3.0 mmol) and a suitable solvent such as ethanol or N,N-dimethylformamide (5 mL).

-

Reaction: Heat the reaction mixture to reflux (typically 80-130 °C) and monitor the reaction progress by TLC. Reaction times can range from 2 to 24 hours.[11]

-

Workup: After cooling to room temperature, pour the reaction mixture into cold water.

-

Isolation: Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 4-(Phenylthio)-1-methylquinolin-2(1H)-one

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.1 mmol) in absolute ethanol (10 mL).

-

Nucleophile Formation: To the resulting sodium ethoxide solution, add thiophenol (1.0 mmol) dropwise at room temperature.

-

Reagents: Add a solution of 4-chloro-1-methylquinolin-2(1H)-one (1.0 mmol) in ethanol (5 mL).

-

Reaction: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

Workup: Cool the reaction mixture and remove the solvent under reduced pressure.

-

Isolation: Treat the residue with water and extract with dichloromethane.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by silica gel chromatography.

Conclusion

4-chloro-1-methylquinolin-2(1H)-one stands as a highly valuable and versatile electrophile in organic synthesis. Its activated C4 position readily engages in nucleophilic aromatic substitution with a wide spectrum of N-, O-, and S-nucleophiles, providing straightforward access to a diverse library of 4-substituted quinolinones. Furthermore, its participation in modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, significantly broadens its synthetic potential. The reliability of these transformations, coupled with the biological significance of the quinolinone scaffold, ensures that 4-chloro-1-methylquinolin-2(1H)-one will continue to be a key building block for professionals in drug development and materials science.

References

-

Ismail, M. F., Abass, M., & Hassan, M. E. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224-1239. [Link][7][8]

-

Gaonkar, A. V., et al. (2021). Synthesis, Characterization and In-Vitro Biological Evaluation of Novel 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide Derivatives as Potential Anticancer Agents. Molecules, 26(9), 2645. [Link]

-

QuimicaOrganica.org. Nucleophilic substitution in quinoline and isoquinoline. [Link][3]

-

Stadlbauer, W., & Kappe, T. (1986). Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. Archiv der Pharmazie, 319(4), 349-356. [Link][17]

-

Al-Obaid, A. M., et al. (2009). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 26(4), 985-991. [Link][18]

-

Ismail, M. F., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. [Link][19]

-

Quora. (2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? [Link]

-

Jampilek, J., et al. (2010). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 15(9), 6339-6364. [Link][6]

-

Chen, Y. C., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3051. [Link][20]

-

Organic Chemistry Portal. One-Pot Synthesis of Quinolin-4(1H)-one Derivatives. [Link]

-

ResearchGate. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link][8]

-

Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

-

Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(13), 3657-3661. [Link][11]

-

Li, J., et al. (2014). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. Beilstein Journal of Organic Chemistry, 10, 2038-2045. [Link]

-

d'Ischia, M., et al. (2015). Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. Journal of Organic Chemistry, 80(10), 5035-5044. [Link]

-

Aly, A. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(1), 282. [Link][16]

-

Wang, D., et al. (2017). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic & Biomolecular Chemistry, 15(38), 8111-8115. [Link]

-

Csonka, R., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(11), 2779. [Link]

-

PubMed. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link][12]

-

ResearchGate. (2019). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][14]

-

Wölfling, J., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2378-2384. [Link][15]

-

Andrew, P. W., & Heptinstall, J. (1978). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Society Transactions, 6(1), 227-229. [Link]

-

Csonka, R., et al. (2016). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 21(12), 1642. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-HYDROXY-1-METHYL-2-QUINOLONE synthesis - chemicalbook [chemicalbook.com]

- 6. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 16. mdpi.com [mdpi.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Quinolinone Derivatives

Quinolinone, a heterocyclic aromatic compound featuring a bicyclic structure of a benzene ring fused to a pyridine ring with a keto group, represents a cornerstone scaffold in drug discovery.[1][2] Its derivatives, encompassing both quinolin-2(1H)-ones and quinolin-4(1H)-ones, exhibit a remarkable breadth of biological activities, a testament to their ability to interact with a diverse array of biological targets.[3][4][5] This versatility has propelled quinolinone-based compounds into clinical use and numerous developmental pipelines for indications ranging from infectious diseases to cancer.[6][7]

The physicochemical properties of the quinolinone nucleus, including its planarity, hydrogen bonding capabilities, and potential for π-π stacking interactions, allow for facile modification and optimization of its pharmacological profile. By strategically functionalizing the core structure, medicinal chemists can fine-tune potency, selectivity, and pharmacokinetic properties, leading to the development of highly effective therapeutic agents.[8][9]

This guide provides a comprehensive exploration of the major biological activities associated with quinolinone derivatives. We will delve into the molecular mechanisms underpinning their therapeutic effects, present detailed protocols for their evaluation, and offer insights into the structure-activity relationships (SAR) that govern their function.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinolinone derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines, including those of the breast, lung, colon, and pancreas.[6][10] Their antitumor mechanisms are multifaceted, often targeting several cancer hallmarks simultaneously, such as uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2][6]

Mechanisms of Anticancer Action

The anticancer effects of quinolinone derivatives are mediated through various molecular pathways:

-

Induction of Apoptosis: Many quinolinone compounds trigger programmed cell death. One notable mechanism involves the activation of Cyclin-dependent kinase 1 (Cdk1), which then phosphorylates and inactivates the anti-apoptotic protein Bcl-2, leading to mitotic arrest and subsequent apoptosis.[10] This cascade can also involve the release of intracellular calcium and the activation of endoplasmic reticulum stress markers.[10]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, these derivatives can halt the proliferation of cancer cells. For example, certain quinazolinone derivatives have been shown to induce G2/M phase cell cycle arrest in melanoma and leukemia cell lines.[10]

-

Inhibition of Protein Kinases: Quinolinones can act as potent inhibitors of protein kinases that are crucial for cancer cell survival and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway.[10][11]

-

Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of microtubules, essential components of the cellular cytoskeleton involved in mitosis, leading to cell cycle arrest and cell death.[3]

-

Topoisomerase Inhibition: Similar to some established chemotherapeutics, certain quinolinones can inhibit topoisomerase enzymes, which are vital for resolving DNA topological problems during replication and transcription, leading to DNA damage and apoptosis.[6][12]

Caption: Cdk1-mediated apoptosis pathway induced by a quinolinone derivative.[10]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13] It is a primary screening tool to evaluate the cytotoxic potential of novel compounds.[14]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a quinolinone derivative on a cancer cell line.

Materials:

-

Quinolinone derivative stock solution (e.g., in DMSO)

-

Human cancer cell line (e.g., MCF-7 for breast cancer)[15]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinolinone derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[16]

Data Presentation: Cytotoxicity of Quinolinone Derivatives

The results from cytotoxicity assays are typically summarized in a table to compare the potency of different derivatives across various cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM)[10] |

| 101 | Quinazolin-4(3H)-one | L1210 (Leukemia) | 5.8 |

| 113 | Quinazolinone | CAL 27 (Oral) | Not specified |

| 39 | Quinoline-Chalcone | A549 (Lung) | 1.91 |

| 40 | Quinoline-Chalcone | K-562 (Leukemia) | 5.29 |

Antimicrobial Activity: A Legacy and Future Perspective

The quinolone class of antibiotics, characterized by a 4-oxo-1,4-dihydroquinoline skeleton, is a prominent example of the antimicrobial prowess of quinolinone derivatives.[17] These synthetic agents have been instrumental in treating a wide range of bacterial infections.[18] The scaffold's versatility also extends to activity against fungi, viruses, and parasites.[19]

Mechanism of Antibacterial Action

Fluoroquinolones, a major subclass, exert their bactericidal effect by targeting essential bacterial enzymes involved in DNA replication:

-

DNA Gyrase (Topoisomerase II): In Gram-negative bacteria, the primary target is DNA gyrase. Inhibition of this enzyme prevents the relaxation of supercoiled DNA, which is a prerequisite for replication and transcription, leading to cell death.

-

Topoisomerase IV: In Gram-positive bacteria, the main target is Topoisomerase IV. This enzyme is crucial for decatenating newly replicated daughter chromosomes. Its inhibition results in failed cell division.

Resistance can emerge through mutations in the genes encoding these enzymes or through mechanisms that reduce drug accumulation inside the bacterial cell.[9]

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).[20]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22]

Objective: To quantitatively measure the in vitro antibacterial activity of a quinolinone derivative by determining its MIC.

Materials:

-

Quinolinone derivative stock solution

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[7]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Dispense 50 µL of CAMHB into all wells of a 96-well plate. Add 50 µL of the stock quinolinone derivative to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a growth control well (broth + bacteria, no drug) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinolinone derivative that completely inhibits visible bacterial growth.[20]

Data Presentation: Antibacterial Activity of Novel Quinolines

MIC values are crucial for comparing the potency of different antimicrobial compounds.

| Compound ID | R₁ Group | R₂ Group | MRSA (MIC, µg/mL)[23] | C. difficile (MIC, µg/mL)[23] |

| 6 | p-isopropyl phenyl | 3-chloro-4-fluoro | 1.5 | Not Determined |

| Vancomycin | - | - | 0.5 | 0.5 |

| Fidaxomicin | - | - | >32 | <0.125 |

Anti-inflammatory Activity: Modulating the Immune Response

Quinoline and quinolinone derivatives have been explored as anti-inflammatory agents that target various pharmacological targets within the inflammatory cascade.[8][24] Their mechanism often involves the inhibition of key enzymes and signaling molecules responsible for producing pro-inflammatory mediators.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinolinone derivatives are linked to the modulation of several targets:

-

Cyclooxygenase (COX) Inhibition: Some derivatives can inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[8][25]

-

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP). By inhibiting PDE4, certain quinolinones increase intracellular cAMP levels, which has a broad anti-inflammatory effect, including the suppression of cytokine production from immune cells.[8]

-

Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins from stimulated immune cells.[26]

Caption: Key anti-inflammatory targets of quinolinone derivatives.[8][26]

Experimental Protocol: In Vitro TNF-α Release Assay

This assay uses a human monocytic cell line (THP-1) to screen compounds for their ability to inhibit the release of the pro-inflammatory cytokine TNF-α following stimulation with lipopolysaccharide (LPS).[26]

Objective: To evaluate the anti-inflammatory potential of a quinolinone derivative by measuring its effect on LPS-induced TNF-α secretion.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Lipopolysaccharide (LPS) from E. coli

-

Quinolinone derivative stock solution

-

Human TNF-α ELISA kit

-

24-well cell culture plates

Procedure:

-

Cell Differentiation: Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well in medium containing PMA (e.g., 100 ng/mL). Incubate for 48 hours to allow differentiation into macrophage-like cells.

-

Pre-treatment: Wash the differentiated cells with fresh medium. Add medium containing various concentrations of the quinolinone derivative and incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate TNF-α production. Include an unstimulated control (no LPS) and a vehicle control (LPS + DMSO).

-

Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO₂.[26]

-

Supernatant Collection: Centrifuge the plate briefly and carefully collect the cell culture supernatant from each well.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the vehicle control. Determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies provide crucial guidance for designing more potent and selective compounds.[8][9]

-

Position N-1: Substitution at the N-1 position is critical. Small alkyl groups (ethyl, cyclopropyl) are often optimal for antibacterial activity.[18]

-

Position C-3: A carboxylic acid group at C-3 is generally essential for the antibacterial activity of quinolones, as it is involved in binding to DNA gyrase. Modification often leads to a decrease in activity.[18]

-

Position C-4: The C-4 keto group is considered indispensable for antibacterial action.[18]

-

Position C-6: The introduction of a fluorine atom at the C-6 position dramatically increases antibacterial potency (fluoroquinolones).[18]

-

Position C-7: A piperazine ring or similar cyclic amine at this position is crucial for broad-spectrum antibacterial activity and penetration into bacterial cells.[18]

-

Position C-8: Substituents at C-8 can modulate the activity spectrum. A fluoro group enhances potency against Gram-negative bacteria, while a methoxy group can improve activity against Gram-positive bacteria.[18]

For anti-inflammatory activity, SAR studies have shown that specific moieties dictate target selectivity. For instance, quinolines with a carboxamide group tend to show TRPV1 antagonism, whereas those with a carboxylic acid are more likely to be COX inhibitors.[8]

Conclusion and Future Directions

The quinolinone scaffold is a remarkably fruitful platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a vast range of biological activities, with significant successes in anticancer and antimicrobial chemotherapy. The ongoing exploration of this chemical space continues to yield compounds with novel mechanisms of action and improved pharmacological profiles.

References

- SAR of Quinolones. (n.d.). Google Books.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Google Books.

- Protocol for Assessing the Anticancer Activity of Novel Small Molecules. (n.d.). Benchchem.

- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH.

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.

- In vitro pharmacological screening methods for anti-inflammatory agents. (n.d.). ResearchGate.

- Basic protocol to assess preclinical anticancer activity. It can be.... (n.d.). ResearchGate.

- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). Google Scholar.

- (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (n.d.). ResearchGate.

- Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (n.d.). PubMed.

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). ResearchGate.

- Review on recent development of quinoline for anticancer activities. (n.d.). Google Scholar.

- Beyond Pharmaceuticals: Fit-for-Purpose New Approach Methodologies for Environmental Cardiotoxicity Testing. (n.d.). NIH.

- Exploration of quinolone and quinoline derivatives as potential anticancer agents | Request PDF. (n.d.). ResearchGate.

- Application Notes and Protocols for Assessing the Anti-Cancer Activity of Novel 1,4-Dihydropyridine Analogues. (n.d.). Benchchem.

- Biological Activities of Quinoline Derivatives. (n.d.). Ingenta Connect.

- A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (n.d.). Taylor & Francis.

- Biological activities of quinoline derivatives. (n.d.). PubMed.

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (n.d.). NIH.

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.

- Structural–activity relationship (SAR) of 4-quinolone derivatives. (n.d.). ResearchGate.

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (n.d.). Google Scholar.

- Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science Publishers.

- Screening models for inflammatory drugs. (n.d.). Slideshare.

- Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (n.d.). PubMed Central.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Google Scholar.

- Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. (n.d.). PubMed.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.

- Quinoline Derivatives as Versatile Scaffold for Anti-Inflammatory Drug Development. (n.d.). Scholars Portal.

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central.

- Recent Progress in Synthetic Chemistry and Biological Activities of Pyrimido[ 4,5-b] Quinoline Derivatives (Part III). (n.d.). Bentham Science Publishers.

- (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (n.d.). INTEGRA Biosciences.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.

- SAR of Quinolines.pptx. (n.d.). Slideshare.

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). ResearchGate.

- Quinoline derivatives 60a–63b reported as anti-inflammatory agents.. (n.d.). ResearchGate.

- Antimicrobial Susceptibility Testing (AST)- Types and Limitations. (n.d.). Microbe Notes.

- Recent Developments on Antimicrobial Quinoline Chemistry. (n.d.). ResearchGate.

- 2-Quinolone-Based Derivatives as Antibacterial Agents: A Review. (n.d.). Bohrium.

- In Vitro Cardiotoxicity Screening Approaches. (n.d.). National Toxicology Program (NTP) - NIH.

- High-Throughput Assessment of Compound-Induced Cardiotoxicity Using Human iPSC-Derived Cardiomyocyte. (n.d.). YouTube.

- Insights into Drug Cardiotoxicity from Biological and Chemical Data: The First Public Classifiers for FDA Drug-Induced Cardiotoxicity Rank. (n.d.). NIH.

- Cardiotoxicity of Chemical Substances: An Emerging Hazard Class. (n.d.). PubMed Central.

- Styrylquinolines Derivatives: SAR Study and Synthetic Approaches. (n.d.). PubMed.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities of Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pharmacy180.com [pharmacy180.com]

- 19. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. integra-biosciences.com [integra-biosciences.com]

- 21. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 22. apec.org [apec.org]

- 23. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, Mass) of 4-chloro-1-methylquinolin-2(1H)-one

An In-depth Technical Guide to the Spectroscopic Characterization of 4-chloro-1-methylquinolin-2(1H)-one

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-chloro-1-methylquinolin-2(1H)-one (CAS No. 32262-17-2), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis, providing a self-validating framework for the structural elucidation of this and related quinolinone derivatives.

Introduction to 4-chloro-1-methylquinolin-2(1H)-one

Quinolin-2(1H)-one derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and functional materials.[3] Their rigid, planar structure is a key building block in the synthesis of compounds with diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The specific compound, 4-chloro-1-methylquinolin-2(1H)-one, incorporates key functional groups—a lactam (cyclic amide), a vinyl chloride, and an N-methyl group—that modulate its chemical reactivity and biological profile. Accurate structural confirmation is the bedrock of any chemical research, and a multi-pronged spectroscopic approach is the gold standard for achieving this. This guide explains the causality behind experimental choices and provides a logical framework for interpreting the spectral data to unequivocally confirm the molecule's identity.

Molecular Structure and Spectroscopic Overview

The structural features of 4-chloro-1-methylquinolin-2(1H)-one dictate its spectroscopic signature. The molecule has a molecular formula of C₁₀H₈ClNO and a monoisotopic mass of approximately 193.03 Da.[4][5]

Caption: Molecular structure of 4-chloro-1-methylquinolin-2(1H)-one.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of protons in a molecule.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-chloro-1-methylquinolin-2(1H)-one in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point for many organic compounds, while DMSO-d₆ is used for less soluble samples.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its resonance to 0.00 ppm.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets in the aromatic region.

-

Data Acquisition: Record the spectrum over a range of 0-12 ppm. Standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds) are typically sufficient.

Data Summary

The following table outlines the predicted ¹H NMR spectral data. Chemical shifts are estimated based on analogous structures and established substituent effects.[6][7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.3 | Doublet (d) | 1H | H-5 |

| ~ 7.7 - 7.9 | Triplet of doublets (td) | 1H | H-7 |

| ~ 7.4 - 7.6 | Doublet (d) | 1H | H-8 |

| ~ 7.3 - 7.5 | Triplet (t) | 1H | H-6 |

| ~ 6.5 | Singlet (s) | 1H | H-3 |

| ~ 3.7 | Singlet (s) | 3H | N-CH₃ |

Spectral Interpretation

-

Aromatic Region (7.3 - 8.3 ppm): The four protons on the benzo-fused ring (H-5, H-6, H-7, H-8) will appear in this region. The H-5 proton is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group, appearing as a doublet. The remaining protons will exhibit complex splitting patterns (triplets, doublets of doublets) typical of a substituted benzene ring.

-

Vinyl Proton (H-3, ~6.5 ppm): The proton at the C-3 position is a vinyl proton and is expected to appear as a sharp singlet. Its chemical shift is influenced by the adjacent electron-withdrawing carbonyl group and the chlorine atom at C-4.

-

N-Methyl Protons (~3.7 ppm): The three protons of the methyl group attached to the nitrogen atom will appear as a distinct singlet, typically in the range of 3.5-4.0 ppm. The deshielding is due to the direct attachment to the electronegative nitrogen atom within the lactam ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing critical information about the carbon skeleton.

Experimental Protocol

-

Sample and Instrumentation: The same sample prepared for ¹H NMR can be used. The spectrum is acquired on the same spectrometer, typically using a broadband proton-decoupled pulse sequence.

-

Data Acquisition: A wider spectral width (0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512-2048) and a longer acquisition time are necessary to achieve an adequate signal-to-noise ratio.

Data Summary

Predicted ¹³C NMR chemical shifts are summarized below, based on data from similar quinolinone structures.[6][8]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 162 | C=O (C-2) |

| ~ 142 | C-4 |

| ~ 140 | C-8a |

| ~ 132 | C-7 |

| ~ 129 | C-5 |

| ~ 123 | C-6 |

| ~ 116 | C-4a |

| ~ 115 | C-8 |

| ~ 110 | C-3 |

| ~ 30 | N-CH₃ |

Spectral Interpretation

-

Carbonyl Carbon (C-2, ~162 ppm): The lactam carbonyl carbon is the most deshielded carbon in the molecule and will appear as a distinct peak in the downfield region of the spectrum.

-

Quaternary Carbons (C-4, C-4a, C-8a): The C-4 carbon, directly attached to the electronegative chlorine atom, will be significantly deshielded (~142 ppm). The bridgehead carbons, C-4a and C-8a, will also appear in the aromatic region.

-

Aromatic Methine Carbons (CH): The aromatic carbons bearing protons (C-5, C-6, C-7, C-8) and the vinyl C-3 carbon will resonate between 110 and 135 ppm.

-

N-Methyl Carbon (~30 ppm): The aliphatic carbon of the N-methyl group is the most shielded carbon and will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is the preferred method. ATR requires minimal sample preparation and provides high-quality spectra.

-

Sample Analysis: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Data Summary

Key diagnostic absorption bands expected for 4-chloro-1-methylquinolin-2(1H)-one are listed below.[9][10]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 1660 - 1680 | C=O stretch (strong) | Lactam (Amide) |

| ~ 1600, 1550, 1480 | C=C stretch | Aromatic ring |

| ~ 3000 - 3100 | C-H stretch | Aromatic & Vinyl |

| ~ 2850 - 2960 | C-H stretch | Aliphatic (N-CH₃) |

| ~ 750 - 850 | C-Cl stretch | Aryl Halide |

Spectral Interpretation

The IR spectrum provides a rapid confirmation of key functional groups:

-

Lactam Carbonyl Stretch: The most prominent peak in the spectrum will be the strong absorption band around 1660-1680 cm⁻¹, which is characteristic of a C=O stretch in a six-membered lactam ring. Its position confirms the presence of the quinolinone core.

-

Aromatic C=C Stretches: Multiple sharp peaks in the 1480-1600 cm⁻¹ region confirm the presence of the aromatic ring.

-

C-H Stretches: Absorptions above 3000 cm⁻¹ correspond to the C-H bonds of the aromatic and vinyl protons, while those just below 3000 cm⁻¹ are from the N-methyl group.

-

C-Cl Stretch: A moderate to strong absorption in the fingerprint region (typically 750-850 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's structure.

Experimental Protocol

-

Instrumentation: A high-resolution mass spectrometer (HRMS) using either Electrospray Ionization (ESI) or Electron Ionization (EI) is recommended. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, while EI is a higher-energy technique that causes extensive fragmentation.

-

Sample Introduction: For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source. For EI, the sample is typically introduced via a direct insertion probe.

-

Data Acquisition: The mass analyzer (e.g., TOF, Orbitrap, or Quadrupole) scans a mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments.

Data Summary

| m/z Value | Interpretation | Notes |

| 193 / 195 | [M]⁺• | Molecular ion peak cluster. |

| 194 / 196 | [M+H]⁺ | Protonated molecular ion (in ESI+). |

| 165 / 167 | [M-CO]⁺• | Loss of carbon monoxide. |

| 158 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 130 | [M-Cl-CO]⁺ | Subsequent loss of CO. |

Fragmentation Analysis

The presence of a chlorine atom is immediately identifiable from the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, the molecular ion will appear as a pair of peaks ([M]⁺• and [M+2]⁺•) at m/z 193 and 195, with a relative intensity ratio of ~3:1.[11]

Key fragmentation pathways include:

-

Loss of Carbon Monoxide: A common fragmentation for cyclic carbonyl compounds is the loss of a neutral CO molecule (28 Da), leading to fragment ions at m/z 165/167.[12]

-

Loss of Chlorine: Cleavage of the C-Cl bond can result in the loss of a chlorine radical (35 or 37 Da), yielding a fragment ion at m/z 158.

-

Sequential Loss: A subsequent loss of CO from the m/z 158 fragment would produce an ion at m/z 130.

Caption: Proposed EI mass spectrometry fragmentation pathway.

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation relies on the integration of all spectroscopic data. No single technique is sufficient on its own. The workflow below illustrates the synergistic approach required for unambiguous structure elucidation.

Caption: Integrated workflow for spectroscopic structure elucidation.

Conclusion

The structural characterization of 4-chloro-1-methylquinolin-2(1H)-one is definitively achieved through the combined application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR establish the precise arrangement of the carbon-hydrogen framework. IR spectroscopy confirms the presence of critical functional groups, most notably the lactam carbonyl. High-resolution mass spectrometry provides the exact molecular weight and formula, with the characteristic chlorine isotope pattern serving as a crucial validation point. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this compound in their work.

References

- BenchChem. Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers.

- Kumar, A., et al. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. World News of Natural Sciences, 55, 25-32.

- ChemicalBook. 4-CHLORO-1-METHYL-1H-QUINOLIN-2-ONE | 32262-17-2.

- Supporting Information for scientific publication. (Details not fully provided in search result).

-

Kubicki, M., et al. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 27(15), 4987. Available from: [Link]

- Chemsrc. 2(1H)-Quinolinone,4-chloro-1-methyl- | CAS#:32262-17-2.

- ResearchGate. Vibrational spectroscopic study of some quinoline derivatives.

- ResearchGate. Synthesis of 4-chloromethyl quinoline-2(1H)-one (4CMQ) isomer.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).

-

Leah4sci. Mass Spectrometry Fragmentation Part 1. (2015). YouTube. Available from: [Link]

- RSC Publishing. An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides.

- SpectraBase. 6-Chloro-4-methyl-2(1H)-quinolinone - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-CHLORO-1-METHYL-1H-QUINOLIN-2-ONE | 32262-17-2 [amp.chemicalbook.com]

- 5. 2(1H)-Quinolinone,4-chloro-1-methyl | CAS#:32262-17-2 | Chemsrc [chemsrc.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

tautomerism in 4-hydroxyquinolin-2-one derivatives

An In-Depth Technical Guide to Tautomerism in 4-Hydroxyquinolin-2-one Derivatives

Abstract

The 4-hydroxyquinolin-2-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The therapeutic efficacy and physicochemical properties of these derivatives are profoundly influenced by a subtle yet critical chemical phenomenon: tautomerism. This guide provides an in-depth exploration of the tautomeric equilibria inherent to 4-hydroxyquinolin-2-one derivatives. We will dissect the structural landscape of the possible tautomers, analyze the electronic and environmental factors that govern their relative stabilities, and present detailed, field-proven methodologies—both experimental and computational—for their rigorous investigation. This document is intended to serve as a comprehensive resource for researchers aiming to understand, predict, and control tautomerism in the rational design of next-generation therapeutics.

The Tautomeric Landscape: Beyond a Single Structure

4-Hydroxyquinolin-2-one derivatives are not static entities but exist as a dynamic equilibrium of interconverting isomers known as tautomers. This prototropic tautomerism involves the migration of a proton, typically between oxygen and nitrogen atoms, accompanied by a shift in double bonds. The principal equilibrium involves at least two key forms: the 4-hydroxyquinolin-2(1H)-one form (amide-enol, A ) and the quinoline-2,4(1H,3H)-dione form (amide-keto, B ). A third, less common di-enol tautomer, quinoline-2,4-diol (C) , can also be considered.[2][4][5]

For the majority of derivatives, extensive studies have shown that the keto-amide tautomer (B ) is the most stable and predominant form in both the solid state and in polar solutions.[6][7] This preference is largely attributed to the stability of the cyclic amide group and favorable delocalization of electrons.

Caption: Primary tautomeric equilibria in the 4-hydroxyquinolin-2-one core.

Causality: Factors Governing Tautomeric Preference

The position of the tautomeric equilibrium is not fixed; it is a finely balanced interplay of intrinsic structural features and external environmental conditions. Understanding these factors is paramount for predicting molecular behavior and designing compounds with desired properties.

| Factor | Influence on Equilibrium | Rationale & Causality |

| Substituents | Can shift equilibrium significantly. | Electron-withdrawing groups (EWGs) or substituents at the 3-position capable of forming intramolecular hydrogen bonds can favor the enol form (A ).[8][9] This occurs because the hydrogen bond creates a stable six-membered ring, offsetting the inherent stability of the keto form. Conversely, other substituents may further stabilize the predominant keto form. |

| Solvent Polarity | Polar solvents favor the more polar tautomer. | Polar protic solvents like water or DMSO can form strong hydrogen bonds with the C=O and N-H groups of the amide-keto form (B ), leading to its enhanced stabilization.[6][7][10] In non-polar aprotic solvents, the energy difference between tautomers may decrease. |

| pH | Drastically alters the dominant species. | In acidic media, protonation can occur, while in basic media, deprotonation leads to the formation of an anionic species with a different electronic distribution, which can favor specific tautomeric forms.[11] |

| Physical State | Solid-state vs. Solution. | Crystal packing forces and intermolecular hydrogen bonding in the solid state almost exclusively favor a single tautomer, typically the keto form.[6][12] The equilibrium in solution can be more dynamic and solvent-dependent. |

Experimental Validation: Protocols for Tautomer Elucidation

Determining the predominant tautomeric form requires robust experimental evidence. A multi-technique approach is often necessary for a conclusive assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for studying tautomeric equilibria in solution. It provides a time-averaged snapshot of the species present. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often used as it can dissolve a wide range of derivatives and its hydrogen-bonding capacity helps resolve N-H and O-H protons.

Self-Validating Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the 4-hydroxyquinolin-2-one derivative and dissolve it in ~0.6 mL of high-purity DMSO-d₆ in a clean NMR tube. Ensure complete dissolution.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Key Diagnostic Signals: Look for a broad singlet in the 10-13 ppm range. An exchangeable proton in this region could be either N-H or O-H. The chemical shift of the proton at the C3 position is also informative.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-